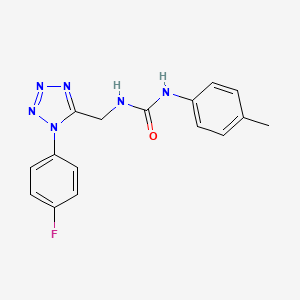

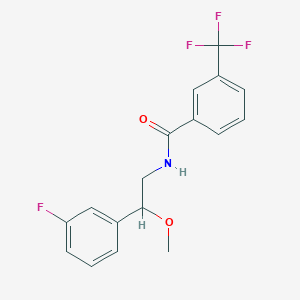

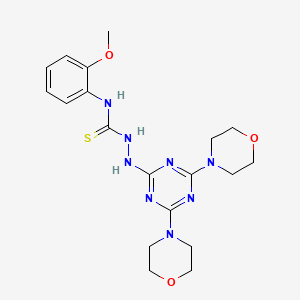

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of tetrazole derivatives and has been synthesized using different methods.

Applications De Recherche Scientifique

Anion Tuning in Hydrogel Formation

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound structurally related to the query molecule, has been studied for its ability to form hydrogels in acidic environments. The properties of these gels, such as morphology and rheology, can be tuned by varying the anion identity. This suggests potential applications in creating materials with specific physical characteristics (Lloyd & Steed, 2011).

Catalyst Recycling in Ionic Liquids

A fluorous room-temperature ionic liquid, structurally related to the query compound, was used as a solvent in the homogeneous hydrosilylation of 1-octene. This highlights the potential application of such compounds in sustainable chemistry, where they can be used for catalyst recycling, enhancing both efficiency and environmental sustainability (van den Broeke et al., 2002).

Synthesis of Glycolurils and Analogues

Glycolurils, which include structurally similar compounds to the query molecule, have found applications in various fields, including pharmacology, explosives, and supramolecular chemistry. The synthesis and utility of glycolurils and their analogues offer valuable insights into developing new compounds with diverse applications (Kravchenko et al., 2018).

Enzyme Inhibition and Anticancer Investigations

Unsymmetrical 1,3-disubstituted ureas, similar to the query compound, have been synthesized and investigated for their enzyme inhibition properties and potential anticancer activity. This suggests the possibility of therapeutic applications in cancer treatment and enzyme-related disorders (Mustafa et al., 2014).

Urea-Fluoride Interaction Studies

Studies on the interaction between compounds like 1,3-bis(4-nitrophenyl)urea and fluoride ions have shown the formation of stable complexes. This research provides insights into the nature of urea-fluoride interactions, which could be relevant in developing sensors or other applications where specific binding is required (Boiocchi et al., 2004).

Propriétés

IUPAC Name |

1-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN6O/c1-11-2-6-13(7-3-11)19-16(24)18-10-15-20-21-22-23(15)14-8-4-12(17)5-9-14/h2-9H,10H2,1H3,(H2,18,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSKGDOQNSQCTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide](/img/structure/B2888124.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2888132.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2888136.png)